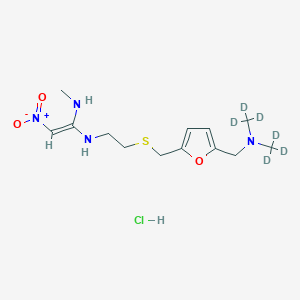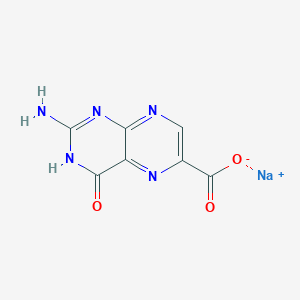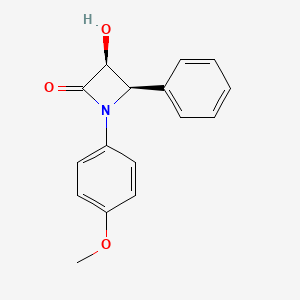
rac,cis-Milnacipran Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac,cis-Milnacipran Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₅ClN₂O and its molecular weight is 296.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la dépression majeure
Le chlorhydrate de Milnacipran est un inhibiteur double de la recapture de la sérotonine et de la norépinéphrine, ce qui signifie qu'il augmente les niveaux de sérotonine et de norépinéphrine dans le cerveau. Ces neurotransmetteurs sont connus pour jouer un rôle clé dans la régulation de l'humeur, et leur augmentation peut aider à soulager les symptômes de la dépression majeure {svg_1} {svg_2}.
Gestion de la fibromyalgie
La fibromyalgie est une maladie chronique caractérisée par une douleur et une fatigue généralisées. Le chlorhydrate de Milnacipran a été utilisé en clinique pour le traitement de la fibromyalgie. Il aide à gérer les symptômes de cette maladie en augmentant les niveaux de sérotonine et de norépinéphrine, ce qui peut aider à réduire la douleur et la fatigue {svg_3} {svg_4}.
Traitement des douleurs chroniques
En plus de la fibromyalgie, le chlorhydrate de Milnacipran est également approuvé pour le traitement d'autres douleurs chroniques telles que le lupus {svg_5}. En augmentant les niveaux de sérotonine et de norépinéphrine, il peut aider à gérer la douleur chronique et à améliorer la qualité de vie de ces patients {svg_6}.
Études pharmacocinétiques
Le chlorhydrate de Milnacipran a été utilisé dans des études pharmacocinétiques pour comprendre ses caractéristiques d'absorption, de distribution et d'élimination chez la souris. Ces études fournissent des informations précieuses sur le comportement du médicament dans l'organisme, ce qui peut être utile pour optimiser son utilisation thérapeutique {svg_7} {svg_8}.
Administration intrapéritonéale
L'injection intrapéritonéale (IP) est une voie d'administration courante dans les études expérimentales utilisant le chlorhydrate de Milnacipran. Des études ont été menées pour étudier le profil pharmacocinétique du chlorhydrate de Milnacipran administré par voie IP chez la souris et le comparer à la voie intraveineuse (IV) {svg_9} {svg_10}.
Développement de méthodes analytiques
Le chlorhydrate de Milnacipran a été utilisé dans le développement et la validation de méthodes analytiques, telles que la chromatographie liquide-spectrométrie de masse (LC-MS/MS). Ces méthodes sont cruciales pour quantifier avec précision le médicament dans les échantillons biologiques, ce qui est essentiel pour les études pharmacocinétiques {svg_11} {svg_12}.
Mécanisme D'action
Target of Action
The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .
Mode of Action
This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.
Result of Action
The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of this compound can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering this compound.
Analyse Biochimique
Biochemical Properties
rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The peak plasma concentration of unchanged this compound is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .
Metabolic Pathways
This compound is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged this compound .
Transport and Distribution
The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.
Propriétés
Numéro CAS |
165259-91-6 |
|---|---|
Formule moléculaire |
C₁₆H₂₅ClN₂O |
Poids moléculaire |
296.84 |
Synonymes |
cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride; cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







